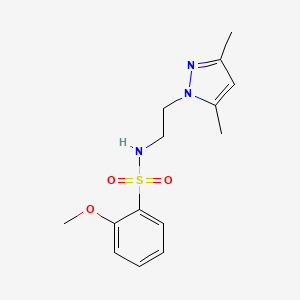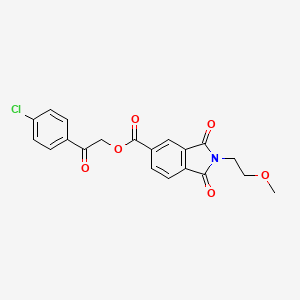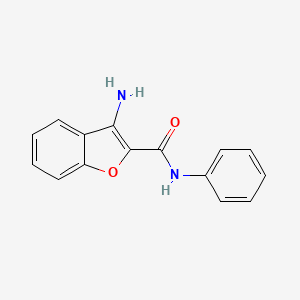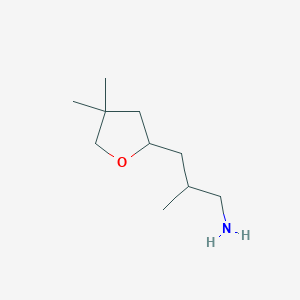
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine, also known as DMOMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. DMOMA is a tertiary amine with a molecular formula of C9H19NO and a molecular weight of 157.26 g/mol.
Mécanisme D'action
The mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is not fully understood, but it is believed to act as a Lewis base due to the presence of the tertiary amine group. 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been found to form stable complexes with metal ions such as copper, nickel, and palladium, which may play a role in its potential applications in catalysis and drug delivery.
Biochemical and Physiological Effects:
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-cytotoxic in various cell lines, suggesting that it may have potential as a drug delivery agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its ease of synthesis from commercially available starting materials. It is also stable and non-toxic, making it a useful building block in the synthesis of biologically active compounds. One limitation of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its limited solubility in water, which may make it difficult to use in certain applications.
Orientations Futures
There are several future directions for research on 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. One area of interest is its potential use as a drug delivery agent, particularly in cancer therapy. 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been found to form stable complexes with metal ions, which may enable targeted delivery of drugs to cancer cells. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis, as it has been found to be effective in promoting enantioselective reactions. Further research is needed to fully understand the mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine and its potential applications in various fields.
Conclusion:
In conclusion, 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is a chemical compound that has potential applications in various fields, including catalysis, drug delivery, and asymmetric synthesis. Its ease of synthesis from commercially available starting materials, stability, and non-toxicity make it a useful building block in the synthesis of biologically active compounds. Further research is needed to fully understand the mechanism of action of 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine and its potential applications in various fields.
Méthodes De Synthèse
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be synthesized through a simple three-step process starting from commercially available starting materials. The first step involves the reaction of 2-methylpropan-1-ol with sodium hydride to form the corresponding alkoxide. The second step involves the reaction of the alkoxide with 2,2-dimethyloxirane to form 3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-ol. The final step involves the reaction of the alcohol with a tertiary amine such as diisopropylamine to form 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine.
Applications De Recherche Scientifique
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been found to have various applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of biologically active compounds. 3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBWQGPSQCYIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


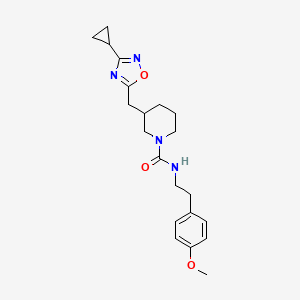

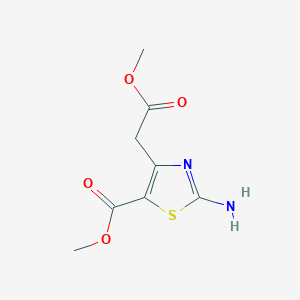
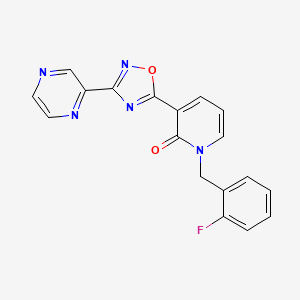
![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)
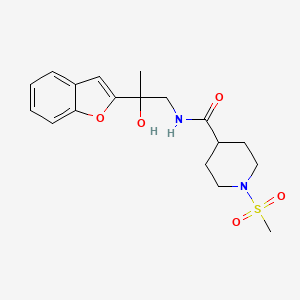
![N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2375435.png)
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2375437.png)
![Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2375438.png)
![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)
